
Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a trichloroacetimidate group and two cyanophenyl groups. It is primarily used as a reagent in organic synthesis, particularly in the formation of glycosidic bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate typically involves the reaction of 4-cyanobenzyl alcohol with 2,2,2-trichloroacetimidate under acidic conditions. The reaction is usually carried out in the presence of a catalytic amount of an acid such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·OEt2) in a solvent like dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids like trifluoromethanesulfonic acid and bases like sodium hydroxide. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis yields 4-cyanobenzyl alcohol and trichloroacetamide, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate involves the activation of the trichloroacetimidate group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In glycosylation reactions, for example, the compound acts as a glycosyl donor, transferring the glycosyl group to an acceptor molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,2-trichloroacetimidate: Used in similar glycosylation reactions but lacks the cyanophenyl groups.
Benzyl 2,2,2-trichloroacetimidate: Another glycosylation reagent with a benzyl group instead of cyanophenyl.
Uniqueness
Bis(4-cyanophenyl)methyl 2,2,2-trichloroacetimidate is unique due to the presence of two cyanophenyl groups, which can influence its reactivity and the types of products formed. This makes it a valuable reagent in specific synthetic applications where the cyanophenyl groups provide additional functionality .
Properties
Molecular Formula |
C17H10Cl3N3O |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
bis(4-cyanophenyl)methyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C17H10Cl3N3O/c18-17(19,20)16(23)24-15(13-5-1-11(9-21)2-6-13)14-7-3-12(10-22)4-8-14/h1-8,15,23H |
InChI Key |
CKIUKIAMZDUBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)OC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)

![1-[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831403.png)
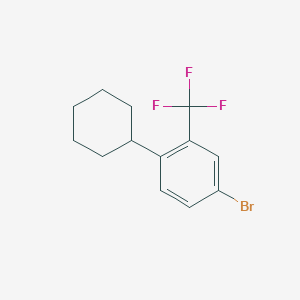
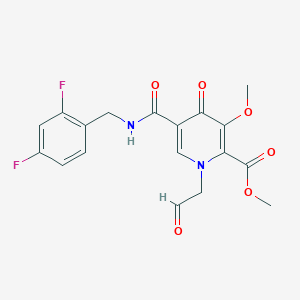
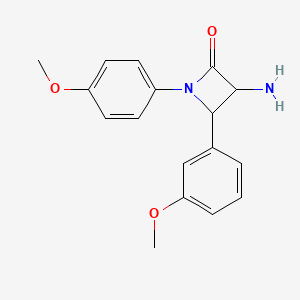
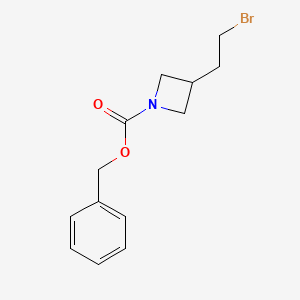
![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)
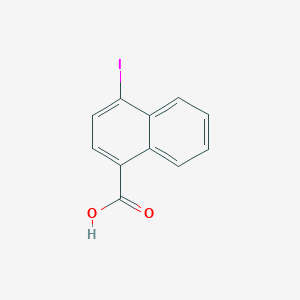

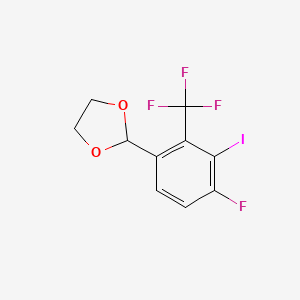
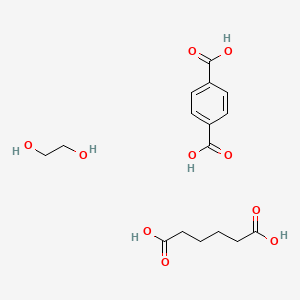
![[(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11831442.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro-5-methyluridine](/img/structure/B11831446.png)
